molecular formula C10H21N3O B13201535 1-[(Azepan-3-yl)methyl]-3-ethylurea

1-[(Azepan-3-yl)methyl]-3-ethylurea

Cat. No.: B13201535
M. Wt: 199.29 g/mol
InChI Key: JVAWTNOIFWCRLM-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Functionalities in Organic Synthesis

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a cornerstone of organic chemistry. Its discovery by Friedrich Wöhler in 1828, through the synthesis of urea from inorganic precursors, is widely considered the dawn of modern organic chemistry. quora.com This pivotal moment debunked the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. quora.com

In contemporary organic synthesis, the urea moiety is highly valued for its unique properties. It can act as both a hydrogen bond donor and acceptor, a characteristic that plays a crucial role in molecular recognition and the formation of stable complexes with other molecules. nih.gov This dual nature influences the solubility and permeability of compounds containing a urea group. nih.gov The synthesis of ureas can be achieved through various methods, including the reaction of amines with phosgene (B1210022) or isocyanates, though safer, alternative routes are continuously being developed to avoid toxic reagents. nih.govwikipedia.org The versatility of the urea functional group has led to its incorporation in a vast number of compounds, underscoring its importance in the field. nih.gov

Role of Seven-Membered Nitrogen Heterocycles (Azepanes) in Chemical Scaffolding

Seven-membered nitrogen-containing rings, known as azepanes, are significant structural motifs in medicinal chemistry and drug discovery. chemistryviews.orgnih.gov These scaffolds provide a three-dimensional framework that can be functionalized to create a wide variety of derivatives with diverse biological activities. nih.gov Azepane-based compounds have been successfully developed into drugs for treating a range of diseases. nih.gov

The synthesis of azepane scaffolds, particularly those with specific stereochemistry, is an active area of research. chemistryviews.org The development of enantioselective synthetic methods allows for the creation of optically active azepanes, which is crucial for producing compounds with specific biological targets. chemistryviews.org The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of a molecule's properties, making it a valuable tool for medicinal chemists. nih.gov

Overview of 1-[(Azepan-3-yl)methyl]-3-ethylurea as a Model Compound for Academic Investigation

Physicochemical Properties of this compound

PropertyValue
CAS Number 1866534-24-8
Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
SMILES Code O=C(NCC)NCC1CNCCCC1

This data is compiled from publicly available chemical databases. bldpharm.combldpharm.com

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

1-(azepan-3-ylmethyl)-3-ethylurea

InChI

InChI=1S/C10H21N3O/c1-2-12-10(14)13-8-9-5-3-4-6-11-7-9/h9,11H,2-8H2,1H3,(H2,12,13,14)

InChI Key

JVAWTNOIFWCRLM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCC1CCCCNC1

Origin of Product

United States

Synthetic Methodologies and Route Design for 1 Azepan 3 Yl Methyl 3 Ethylurea

Retrosynthetic Analysis of the 1-[(Azepan-3-yl)methyl]-3-ethylurea Scaffold

The fundamental approach to designing a synthesis for this compound involves a retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available precursors. The most logical disconnection point in the this compound scaffold is the C-N bond of the urea (B33335) moiety. This disconnection strategy is a standard and highly convergent approach for the synthesis of 1,3-disubstituted ureas.

Figure 1: Retrosynthetic Disconnection of this compound

Generated code

Development of Novel Synthetic Pathways

Building on the retrosynthetic analysis, the development of a synthetic route requires the elaboration of robust methods for preparing the key intermediates and for their efficient coupling.

Exploration of Urea Formation Strategies

The formation of the urea functional group is a cornerstone of this synthesis. The reaction between a primary amine and an isocyanate is the most direct and widely employed method for creating unsymmetrical ureas. commonorganicchemistry.com This reaction is typically high-yielding and proceeds under mild conditions.

The primary strategy involves the nucleophilic addition of the primary amine of the 3-(aminomethyl)azepane fragment to the electrophilic carbonyl carbon of ethyl isocyanate. This reaction is generally carried out in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com No catalyst is typically required for this transformation. guidechem.com

Alternative strategies for urea synthesis could also be considered, although they are often less direct. These include:

Reaction with Carbamates: An N-protected azepane fragment could be reacted with a carbamate-forming reagent, followed by reaction with ethylamine (B1201723).

Curtius Rearrangement: A carboxylic acid precursor, such as (azepan-3-yl)acetic acid, could undergo a Curtius rearrangement to generate an in-situ isocyanate, which is then trapped by ethylamine. organic-chemistry.org

Use of Phosgene (B1210022) Equivalents: Reacting the 3-(aminomethyl)azepane with a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI) to form a reactive intermediate, followed by the addition of ethylamine. nih.gov

Synthesis of the Azepan-3-yl-methyl Moiety

A potential pathway is outlined below:

Protection: The secondary amine of a suitable azepane precursor is protected, for instance, with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). A known route to a similar compound, N-Boc-3-aminopiperidine, involves this type of protection step. google.com

Functional Group Interconversion: Starting from N-Boc-azepan-3-one, a Wittig or Horner-Wadsworth-Emmons reaction with a cyanomethylphosphonate reagent would yield an unsaturated nitrile.

Reduction: The resulting carbon-carbon double bond and the nitrile group are then reduced simultaneously. This can be achieved through catalytic hydrogenation using a palladium or nickel catalyst. This reduction cascade furnishes the desired N-Boc-3-(aminomethyl)azepane.

Final Deprotection: The Boc group would be removed after the urea formation step, typically under acidic conditions (e.g., trifluoroacetic acid in DCM).

An alternative approach could involve the homologation of an N-Boc-azepan-3-carboxylic acid derivative to the corresponding amine, a strategy analogous to syntheses of β-amino acids from α-amino acids. rsc.org

Optimization of Coupling Reactions

ParameterConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)Aprotic solvents are preferred to avoid reaction with the isocyanate. Choice depends on the solubility of the amine substrate. commonorganicchemistry.com
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic. Starting at a lower temperature can help control the reaction rate and minimize side products. guidechem.com
Stoichiometry 1.0 to 1.1 equivalents of ethyl isocyanateA slight excess of the isocyanate can ensure complete consumption of the more valuable amine precursor.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent moisture from reacting with the highly reactive isocyanate. guidechem.com

Stereoselective Synthesis Approaches for Chiral Azepane-3-yl Derivatives

The 3-position of the azepane ring in the target molecule is a stereocenter. Therefore, the development of a stereoselective synthesis to obtain a single enantiomer of this compound is of significant interest. This requires the stereocontrolled synthesis of the 3-(aminomethyl)azepane intermediate.

Asymmetric Catalysis in Azepane Ring Formation

Asymmetric catalysis offers powerful methods for establishing stereocenters during the formation or functionalization of cyclic systems. Several strategies reported in the literature for the synthesis of chiral substituted azepanes could be adapted for this purpose.

Asymmetric Conjugate Addition: A highly diastereoselective and enantioselective synthesis of substituted azepanes has been achieved through the (-)-sparteine-mediated asymmetric lithiation and subsequent conjugate addition to α,β-unsaturated esters. nih.gov This methodology could potentially be applied to construct a chiral azepane ring with a precursor to the aminomethyl group at the 3-position.

Piperidine (B6355638) Ring Expansion: Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity through the ring expansion of substituted piperidines. rsc.org A chiral piperidine precursor could be used to generate a specific enantiomer of the azepane ring.

Osmium-Catalyzed Tethered Aminohydroxylation: A novel stereoselective approach to polyhydroxylated azepanes relies on an osmium-catalyzed tethered aminohydroxylation reaction. nih.govacs.org This method establishes a new C-N bond with complete regio- and stereocontrol, offering a potential route to enantiopure 3-aminoazepane derivatives that could be further elaborated.

A hypothetical stereoselective synthesis could involve the asymmetric reduction of an N-Boc-azepan-3-one derivative using a chiral catalyst to produce a chiral alcohol. Subsequent conversion of the alcohol to the aminomethyl group via a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection would yield the chiral amine precursor.

ApproachKey TransformationStereocontrol Element
Asymmetric Conjugate AdditionMichael additionChiral ligand (e.g., (-)-sparteine) nih.gov
Piperidine Ring ExpansionRearrangement of a chiral piperidineStereochemistry of the piperidine precursor rsc.org
Asymmetric ReductionKetone reductionChiral reducing agent or catalyst
Tethered AminohydroxylationIntramolecular C-N bond formationChiral auxiliary or tether nih.govacs.org

Chiral Auxiliary-Mediated Synthesis

The synthesis of enantiomerically pure this compound hinges on establishing the stereocenter at the 3-position of the azepane ring. A key strategy to achieve this is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

For the synthesis of a chiral azepane core, a plausible approach involves attaching a chiral auxiliary to a suitable precursor. For instance, auxiliaries like Evans oxazolidinones or camphorsultam could be acylated with a fragment that will ultimately form the azepane ring. wikipedia.org The chiral environment provided by the auxiliary would then direct the diastereoselective formation of the seven-membered ring or the introduction of the aminomethyl side chain.

One potential synthetic route could start from a chiral amino acid-derived precursor. For example, using an amino acid allows the introduction of a defined stereocenter from the chiral pool. A chiral interlocking auxiliary strategy, which uses a combination of reaction partners to orient a macrocycle, could also be adapted for the synthesis of chiral rotaxanes, demonstrating the power of auxiliaries in complex architectures. nih.gov

Another approach involves the asymmetric synthesis of the azepane ring itself. For example, a chiral sulfinyl group can act as a traceless chiral auxiliary in the aminoarylation of alkenes, a strategy that could be adapted for the asymmetric cyclization to form the azepane ring. nih.gov The sulfinyl group guides the stereoselective bond formation and is subsequently eliminated under mild conditions. nih.gov

Synthesis of Precursors and Intermediates

The construction of this compound relies on the efficient preparation of its key building blocks: the chiral azepan-3-yl-methylamine backbone and an ethyl isocyanate equivalent.

Preparation of Azepan-3-yl-methylamine Derivatives

The synthesis of the azepan-3-yl-methylamine core is a critical step. Various methods have been developed for the synthesis of substituted azepanes. One notable method is the silyl-aza-Prins cyclization, which can produce trans-azepanes with high diastereoselectivity. acs.org This reaction involves the condensation of an allylsilyl amine with an aldehyde, catalyzed by a Lewis acid like indium(III) chloride, to form the seven-membered ring. acs.org The stereoselectivity can be influenced by the steric bulk of the reactants. acs.org

Table 1: Influence of Aldehyde on Silyl-aza-Prins Cyclization for Azepane Synthesis acs.org
EntryAldehydeYield (%)diastereomeric ratio (trans:cis)
1Benzaldehyde8590:10
24-Nitrobenzaldehyde8292:8
32-Naphthaldehyde8895:5
4Pivalaldehyde75>99:1

Another strategy involves the ring-opening of a cyclic sulfate (B86663) derived from a carbohydrate, followed by cyclization via reductive amination to form a polyhydroxylated azepane. nih.gov While this provides a high degree of stereocontrol, it may require extensive functional group manipulation to arrive at the target azepan-3-yl-methylamine. The synthesis of chiral amines can also be achieved through the nucleophilic substitution of chiral bromocyclopropanes, which could be conceptually extended to larger ring systems. nih.gov

Synthesis of Ethyl Isocyanate or Equivalents

Ethyl isocyanate is the reagent that introduces the ethylurea (B42620) moiety. The classical industrial synthesis of isocyanates involves the use of highly toxic phosgene. beilstein-journals.orggoogle.com To circumvent this hazardous reagent, several alternative methods have been developed.

A one-step synthesis method described in a patent avoids phosgene by reacting ethylamine hydrochloride with trichloromethyl carbonate (triphosgene) in xylene. google.com Triphosgene serves as a safer, solid phosgene equivalent. commonorganicchemistry.com

Other phosgene-free routes generate the isocyanate in situ. The Curtius rearrangement of an acyl azide (B81097), derived from the corresponding carboxylic acid, provides an isocyanate that can be trapped by an amine. commonorganicchemistry.comorganic-chemistry.org Similarly, the Staudinger–aza-Wittig reaction between an alkyl azide and a phosphine (B1218219) under a carbon dioxide atmosphere can produce isocyanates efficiently. beilstein-journals.org This method can be performed as a one-pot, two-step process to yield ureas in high purity. beilstein-journals.org

Alternatively, isocyanate equivalents can be employed. Reactive carbamates, such as isopropenyl or phenyl carbamates, can react with amines to form ureas. commonorganicchemistry.com The use of S,S-dimethyl dithiocarbonate has also been reported as a phosgene substitute for the carbonylation of amines to yield ureas. organic-chemistry.org

Reaction Optimization and Process Intensification in Urea Synthesis

The final step in the synthesis is the reaction between the azepan-3-yl-methylamine derivative and ethyl isocyanate (or its equivalent) to form the urea bond. Optimizing this reaction is crucial for maximizing yield, minimizing byproducts, and ensuring a sustainable process.

The reaction of an amine with an isocyanate is typically straightforward and can be performed at room temperature in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) without the need for a base. commonorganicchemistry.com However, for less reactive partners or for process efficiency, optimization is key.

A significant advancement is the use of water as a solvent for urea synthesis. An "on-water" protocol for reacting isocyanates with amines has been shown to be facile and chemoselective, offering simple product isolation by filtration and avoiding volatile organic compounds (VOCs). organic-chemistry.orgrsc.org This method demonstrates high yields and can be chemo-selective based on the pKaH of the amines. rsc.org

Table 2: Solvent Effect on the Synthesis of N-Substituted Ureas rsc.org
EntrySolventAniline Yield (%)Benzylamine Yield (%)
1DioxaneNo Conversion15
2Dioxane/THFNo Conversion20
3Dioxane/ACN (from shelf)7222
4Dioxane/ACN (dry)1825
5Water9492

Process intensification aims to develop smaller, cleaner, and more energy-efficient processes. In the context of urea synthesis, this can involve the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields. beilstein-journals.org For example, the microwave-assisted synthesis of ureas from isocyanates and amines can be completed in hours with high yields. beilstein-journals.org The industrial production of urea from ammonia (B1221849) and carbon dioxide, though different in scale and reagents, offers insights into process intensification principles like heat integration and the use of specialized reactors (e.g., pooled reactors) to combine reaction steps. acs.orgyoutube.com These principles can inspire the development of more efficient, continuous flow processes for the synthesis of complex urea derivatives like this compound.

Advanced Structural Characterization Techniques for 1 Azepan 3 Yl Methyl 3 Ethylurea

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for probing the molecular framework of 1-[(Azepan-3-yl)methyl]-3-ethylurea. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its proton and carbon environments.

¹H NMR Spectroscopy: This technique would identify all unique proton environments within the molecule. The expected spectrum would show distinct signals for the protons on the azepane ring, the methyl and ethyl groups of the urea (B33335) moiety, and the methylene (B1212753) bridge. The chemical shift (δ) of each signal would provide clues about the electronic environment of the protons. Furthermore, the splitting patterns (singlet, doublet, triplet, etc.), governed by the spin-spin coupling (J-coupling) with neighboring protons, would reveal the connectivity of the proton network.

¹³C NMR Spectroscopy: Complementing the ¹H NMR, the ¹³C NMR spectrum would display a signal for each unique carbon atom in this compound. This includes the carbons of the azepane ring, the ethyl group, the methylene linker, and the carbonyl carbon of the urea. The chemical shift of the carbonyl carbon would be particularly informative, typically appearing significantly downfield.

2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton network within the azepane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as the linkages around the urea and the attachment of the methylurea (B154334) group to the azepane ring.

A comprehensive analysis of these NMR data would allow for the complete assignment of all proton and carbon signals, confirming the constitution of this compound.

¹H NMR Data Table for this compound (Hypothetical)
Proton Assignment
Azepane-CH₂
Azepane-CH
Azepane-NH
-CH₂- (linker)
Urea-NH
Ethyl-CH₂
Ethyl-CH₃
¹³C NMR Data Table for this compound (Hypothetical)
Carbon Assignment
Azepane-CH₂
Azepane-CH
-CH₂- (linker)
Urea-C=O
Ethyl-CH₂
Ethyl-CH₃

Note: The data in the tables above is hypothetical and serves to illustrate the type of information obtained from NMR spectroscopy. Specific experimental data for this compound is not publicly available.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the urea and the secondary amine in the azepane ring (typically in the 3300-3500 cm⁻¹ region). A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group would be prominent around 1630-1680 cm⁻¹. Other bands corresponding to C-H, C-N, and C-C stretching and bending vibrations would also be present, collectively confirming the presence of the key functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The C=O stretch would also be visible in the Raman spectrum, and the various C-C and C-H vibrations would provide additional structural information.

Vibrational Spectroscopy Data Table for this compound (Hypothetical)
Functional Group
N-H Stretch (Urea & Amine)
C-H Stretch (Aliphatic)
C=O Stretch (Urea)
N-H Bend
C-N Stretch

Note: The data in this table is hypothetical and illustrates the expected regions for the key functional group vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its accurate molecular weight, which can be used to confirm its elemental composition. The molecule would be ionized, and the resulting molecular ion peak [M+H]⁺ would be observed.

The fragmentation pattern, obtained by techniques such as tandem mass spectrometry (MS/MS), would reveal characteristic losses of neutral fragments from the parent ion. Expected fragmentation pathways for this compound would include cleavage of the bond between the azepane ring and the methyl linker, loss of the ethylurea (B42620) group, and fragmentation of the azepane ring itself. Analyzing these fragments allows for the reconstruction of the molecular structure, piece by piece, providing strong evidence for the proposed connectivity.

X-ray Crystallography for Solid-State Structure Elucidation

While spectroscopic methods provide information about the connectivity and structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state at the atomic level.

Crystal Growth and Diffraction Data Collection

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals of this compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system, or by other techniques such as vapor diffusion or slow cooling.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. The intensities and positions of these diffracted beams are meticulously recorded by a detector as the crystal is rotated. chemicalbook.com

Data Processing and Structure Refinement Methodologies

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the reflections are used to calculate the electron density map of the molecule. From this map, the positions of the individual atoms can be determined.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The enantiomeric purity of this compound, a compound possessing a chiral center at the 3-position of the azepane ring, is a critical parameter for its chemical and pharmacological characterization. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are principal methods for this assessment. These techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provide information on the stereochemical composition of a sample, enabling the quantification of the enantiomeric excess (ee).

Chiral molecules, such as the individual enantiomers of this compound, exhibit optical activity, meaning they can rotate the plane of plane-polarized light. libretexts.org Enantiomeric pairs rotate light to an equal extent but in opposite directions. libretexts.org Consequently, a racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive. libretexts.org Chiroptical methods exploit this differential interaction to determine the enantiomeric composition.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This differential absorption (ΔA) is plotted as a function of wavelength, resulting in a CD spectrum. rsc.org Enantiomers produce mirror-image CD spectra, with positive bands for one enantiomer corresponding to negative bands for the other. The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample. For a non-racemic sample of this compound, the CD spectrum would allow for the determination of which enantiomer is in excess and its relative abundance. The technique is particularly useful in regions of the electromagnetic spectrum where the molecule absorbs light, known as chromophores. In this compound, the urea functional group could serve as a relevant chromophore for CD analysis.

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of the wavelength of light. An ORD spectrum provides information about the stereochemistry of a molecule, and like CD, the spectra of enantiomers are mirror images of each other. The variation of rotation with wavelength can be complex, particularly near an absorption band, a phenomenon known as the Cotton effect. By analyzing the ORD spectrum, the absolute configuration and enantiomeric purity of this compound can be investigated.

In practice, the enantiomeric purity of a sample of this compound would be determined by measuring its specific rotation at a standard wavelength (commonly the sodium D-line at 589 nm) and comparing it to the specific rotation of the pure enantiomer. The enantiomeric excess can then be calculated using the formula:

ee (%) = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

While specific experimental chiroptical data for this compound are not available in the cited literature, the following table illustrates the type of data that would be generated in such an analysis. The values presented are hypothetical and serve as an example of how chiroptical properties would be tabulated for the enantiomers of this compound.

Table 1: Hypothetical Chiroptical Data for the Enantiomers of this compound Note: The following data is illustrative and not based on published experimental findings.

Property(R)-1-[(Azepan-3-yl)methyl]-3-ethylurea(S)-1-[(Azepan-3-yl)methyl]-3-ethylureaRacemic this compound
Specific Rotation [α]D20 +X° (hypothetical)-X° (hypothetical)
Molar Ellipticity [θ] at λmax Positive Cotton Effect (hypothetical)Negative Cotton Effect (hypothetical)0 mdeg
Wavelength of Max Ellipticity (λmax) ~200-220 nm (hypothetical, urea chromophore)~200-220 nm (hypothetical, urea chromophore)Not Applicable

The successful application of these techniques relies on the separation of the racemic mixture, which can be achieved through methods like chiral chromatography. jackwestin.comyoutube.com Once the enantiomers are resolved, their individual chiroptical properties can be characterized, establishing a benchmark for determining the enantiomeric purity of future synthetic batches.

An in-depth analysis of the chemical compound this compound is presented, focusing on its theoretical and computational characteristics. Due to the limited availability of direct research on this specific molecule, this article synthesizes data from studies on its core components—the azepane ring and the urea moiety—and applies established computational methodologies to project its behavior.

Computational and Theoretical Studies on 1 Azepan 3 Yl Methyl 3 Ethylurea

Molecular Docking and Ligand-Target Interaction Modeling (Mechanistic Focus)

Simulation of Binding Modes with Generic Protein Scaffolds

To understand the potential biological activity of this compound, simulating its interaction with various protein structures is a key step. This is typically achieved through molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, a library of generic protein scaffolds representing different enzyme classes and receptor types would be used. The docking process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. The protein structures would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the protein and its conformational space is explored to find the most stable binding poses. The scoring functions of these programs estimate the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the protein-ligand complex. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the complex's behavior over time. This can reveal:

The stability of the predicted binding pose.

The flexibility of both the ligand and the protein upon binding.

The role of water molecules in mediating the interaction.

Key conformational changes in the protein induced by the ligand.

Studies on similar urea derivatives have shown that the urea moiety is a key player in protein interactions, often acting as both a hydrogen bond donor and acceptor. nih.govnih.gov The azepane ring, a seven-membered cyclic amine, introduces a degree of conformational flexibility and can participate in hydrophobic and van der Waals interactions. wikipedia.org

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, van der Waals)

The stability of the this compound-protein complex is governed by a network of non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the binding mechanism and for guiding the design of more potent analogs.

Hydrogen Bonding: The urea group is a prime site for hydrogen bonding. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. mdpi.com The secondary amine in the azepane ring can also participate as a hydrogen bond donor. The strength and geometry of these hydrogen bonds can be analyzed using quantum mechanics (QM) calculations or through the analysis of MD trajectories. iupac.org

van der Waals Interactions: These are weaker, non-specific interactions that arise from temporary fluctuations in electron density. The ethyl group and the methylene (B1212753) groups of the azepane ring can engage in van der Waals interactions with nonpolar residues in the protein's binding pocket. nih.gov

Electrostatic Interactions: The partial charges on the atoms of both the ligand and the protein lead to electrostatic interactions, which can be either attractive or repulsive. The polar urea group and the nitrogen atom in the azepane ring can contribute significantly to these interactions.

A hypothetical analysis of the non-covalent interactions for a docked pose of this compound is presented in the table below.

Interaction TypeLigand Group InvolvedPotential Protein Residue Interaction
Hydrogen Bond DonorUrea N-HAspartate, Glutamate, Carbonyl backbone
Hydrogen Bond AcceptorUrea C=OArginine, Lysine, Serine, Threonine
Hydrogen Bond DonorAzepane N-HAspartate, Glutamate, Carbonyl backbone
van der WaalsEthyl group, Azepane ringLeucine, Isoleucine, Valine, Phenylalanine
ElectrostaticPolar urea and azepane groupsCharged and polar amino acid side chains

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, typically using Density Functional Theory (DFT), can predict the chemical shifts of ¹H and ¹³C atoms. uj.edu.placs.orghmdb.ca Discrepancies between predicted and experimental shifts can indicate specific conformational features or intermolecular interactions in solution. For this compound, the predicted NMR spectra would be sensitive to the conformation of the azepane ring and the rotation around the C-N bonds of the urea moiety. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of IR absorption bands. researchgate.netresearchgate.netpw.edu.pl The characteristic C=O stretching frequency of the urea group is particularly sensitive to hydrogen bonding. mdpi.com A comparison of the calculated and experimental IR spectra can provide insights into the intermolecular interactions present in the solid state or in solution. csic.es

Below is a table summarizing the types of spectroscopic data that can be predicted and their utility.

Spectroscopic TechniquePredicted ParametersInformation Gained from Comparison with Experiment
¹H and ¹³C NMRChemical Shifts, Coupling ConstantsConfirmation of chemical structure, identification of different conformers, assessment of electronic environment. uj.edu.plnih.gov
Infrared (IR)Vibrational Frequencies, IntensitiesIdentification of functional groups, analysis of hydrogen bonding and intermolecular interactions. mdpi.comcsic.es
Mass SpectrometryMass-to-charge ratio of fragmentsConfirmation of molecular weight and fragmentation patterns.

Chemical Reactivity and Transformation Mechanisms of 1 Azepan 3 Yl Methyl 3 Ethylurea

Investigation of Urea (B33335) Functional Group Reactivity

The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile functional group with distinct reactivity patterns.

While specific hydrolytic stability data for 1-[(Azepan-3-yl)methyl]-3-ethylurea is not extensively documented in publicly available literature, the general stability of ureas is well-understood. Ureas are generally considered to be robust functional groups, resistant to hydrolysis under neutral conditions. However, under acidic or basic conditions, and often at elevated temperatures, they can undergo hydrolysis to yield an amine and carbamic acid, which subsequently decarboxylates to another amine and carbon dioxide.

For this compound, hydrolysis would lead to the cleavage of one of the C-N bonds of the urea group. The specific products would depend on which C-N bond is broken.

Table 1: Predicted Hydrolytic Products of this compound

ConditionProducts of C-N (ethyl) cleavageProducts of C-N (azepanylmethyl) cleavage
Acidic HydrolysisEthylamine (B1201723) and (azepan-3-ylmethyl)carbamic acid (which decarboxylates to 3-(aminomethyl)azepane)3-(Aminomethyl)azepane and ethylcarbamic acid (which decarboxylates to ethylamine)
Basic HydrolysisEthylamine and the salt of (azepan-3-ylmethyl)carbamic acid3-(Aminomethyl)azepane and the salt of ethylcarbamic acid

The rate of hydrolysis is influenced by the steric and electronic environment around the urea group. The presence of the bulky azepane ring may offer some steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered ureas.

The urea functional group possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic, while the carbonyl carbon is electrophilic. semanticscholar.orgnih.gov

Reactions with Electrophiles: The nitrogen atoms of the urea can react with a variety of electrophiles. For instance, alkylation with alkyl halides can occur, although it often requires strong bases to deprotonate the urea nitrogen first, making it a more potent nucleophile. Acylation with acyl chlorides or anhydrides is also possible, leading to the formation of N-acylureas.

Reactions with Nucleophiles: The carbonyl carbon of the urea is susceptible to attack by strong nucleophiles. semanticscholar.orgnih.gov However, ureas are generally less reactive towards nucleophiles than, for example, esters or acid chlorides. The electron-donating effect of the adjacent nitrogen atoms reduces the electrophilicity of the carbonyl carbon. Reactions with strong nucleophiles, such as organolithium reagents or Grignard reagents, can lead to the addition to the carbonyl group.

Table 2: Predicted Reactivity of the Urea Moiety

Reagent TypeExample ReagentPotential Product
ElectrophileMethyl iodide (in the presence of a base)N-methylated urea derivative
ElectrophileAcetyl chlorideN-acetylated urea derivative
NucleophilePhenylmagnesium bromideProduct of addition to the carbonyl group

Reactivity of the Azepane Ring System

The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. Its reactivity is primarily centered around the basicity of the nitrogen and the potential for ring transformations.

While azepanes are generally stable rings, they can participate in ring-opening and ring-closing reactions under specific conditions. chem-soc.sirsc.orgrsc.org Ring-opening reactions often require harsh conditions or the presence of specific activating groups. For instance, N-acyl or N-sulfonyl azepanes can undergo ring-opening upon treatment with strong nucleophiles.

Conversely, ring-closing reactions to form bicyclic systems are also conceivable, although less common for a pre-formed azepane ring without specific functionalities. Intramolecular reactions involving the urea side chain and the azepane ring could potentially lead to bicyclic products under certain synthetic conditions. For example, if the urea nitrogen were to be functionalized with a group capable of acting as a leaving group, an intramolecular cyclization involving the azepane nitrogen could be envisioned.

Role of the Methyl Linker in Molecular Flexibility and Reactivity

This flexibility can influence the molecule's ability to interact with biological targets or other reagents. For instance, the linker allows the urea group to position itself away from the steric bulk of the azepane ring, potentially making it more accessible for reactions. Furthermore, the rotational freedom around the single bonds of the linker means that the molecule is not locked into a rigid conformation, which can be an important factor in its chemical and biological activity. The presence of this linker can also influence the rate of intramolecular reactions by affecting the proximity of the reacting functional groups. nih.gov

Catalytic Transformations Involving this compound

The urea functional group within this compound is a versatile ligand in coordination chemistry. researchgate.net Urea and its derivatives can coordinate to metal ions in several ways, primarily through the carbonyl oxygen atom, which is the most common mode of coordination. destechpub.com This is due to the sp2 hybridization of the oxygen atom. destechpub.com In some instances, coordination can also occur through the nitrogen atoms of the urea group. destechpub.com The specific coordination mode often depends on the nature of the metal ion. For example, palladium(II) has been observed to coordinate to the nitrogen atom of urea, while iron(III), zinc(II), and copper(II) typically coordinate to the oxygen atom. destechpub.com

The azepane ring in this compound also contains a secondary amine that can act as a coordination site. This allows the molecule to potentially function as a bidentate or even a polydentate ligand, binding to a metal center through both the urea moiety and the azepane nitrogen. The ability of urea and its derivatives to act as ligands is well-documented, forming stable complexes with a variety of transition metals. researchgate.netrjpbcs.com The formation of such complexes can be studied using techniques like infrared spectroscopy, where shifts in the C=O and N-H stretching frequencies can indicate the mode of coordination. rjpbcs.com

Below is a table summarizing the coordination behavior of general urea-type ligands with different metal ions, which provides a basis for predicting the potential coordination chemistry of this compound.

Metal IonTypical Coordination Atom in UreaEffect on C=O StretchEffect on N-H Stretch
Pd(II)NitrogenIncrease in frequencyDecrease in frequency
Fe(III)OxygenDecrease in frequencyNo significant change
Zn(II)OxygenDecrease in frequencyNo significant change
Cu(II)OxygenDecrease in frequencyNo significant change
Cr(III)OxygenDecrease in frequencyNo significant change

This table is based on general observations for urea and its simple derivatives and serves as a predictive model for the potential behavior of this compound.

The azepane scaffold itself is a key feature in many catalysts. The synthesis of functionalized azepanes is an active area of research, with various catalytic methods being developed for their construction, including copper-catalyzed tandem amination/cyclization reactions and silyl-aza-Prins cyclizations. nih.govnih.gov These synthetic efforts highlight the importance of the azepane core in designing functional molecules.

Given the bifunctional nature of this compound, it could potentially participate in organocatalytic reactions such as Michael additions, aldol (B89426) reactions, or other asymmetric transformations where the urea moiety can activate a substrate through hydrogen bonding, and the chiral center at the 3-position of the azepane ring could induce stereoselectivity. However, without specific experimental data, its efficacy as an organocatalyst remains a topic for future investigation.

Design and Synthesis of Analogues and Derivatives of 1 Azepan 3 Yl Methyl 3 Ethylurea

Systematic Modification of the Urea (B33335) Moiety

The urea functional group is a cornerstone in drug design, primarily due to its ability to act as a rigid and effective hydrogen bond donor and acceptor. Modifications to this group in 1-[(Azepan-3-yl)methyl]-3-ethylurea can significantly impact its interaction with biological targets.

The synthetic accessibility of ureas allows for extensive variation of the substituents on both nitrogen atoms. The parent compound, this compound, is an unsymmetrically disubstituted urea. Further substitution can lead to tri- and tetrasubstituted derivatives.

The synthesis of N-substituted ureas can be achieved through various methods. A common approach involves the reaction of an amine with an isocyanate. For instance, (azepan-3-yl)methanamine can be reacted with ethyl isocyanate to yield the parent compound. To introduce different substituents, a variety of isocyanates can be employed.

Alternatively, a direct and convenient method for synthesizing N-substituted ureas from primary amides via a Hofmann rearrangement has been reported. nih.govnih.gov This method utilizes phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source. nih.govnih.gov

The synthesis of N,N'-disubstituted ureas can also be accomplished using reagents like benzotriazole-1-carboxamide (B1609093), which reacts with primary and secondary amines under mild conditions to afford the desired products in good yields. mdpi.com This method is particularly suitable for creating a library of analogues with diverse substitution patterns. For example, reacting (azepan-3-yl)methanamine with a pre-formed N-substituted benzotriazole-1-carboxamide would yield a trisubstituted urea derivative.

Reactant 1 Reactant 2 Product (Analogue of this compound) General Method
(Azepan-3-yl)methanaminePropyl isocyanate1-[(Azepan-3-yl)methyl]-3-propylureaIsocyanate addition
(Azepan-3-yl)methanaminePhenyl isocyanate1-[(Azepan-3-yl)methyl]-3-phenylureaIsocyanate addition
1-((Azepan-3-yl)methyl)amidePIDA, Ammonia1-[(Azepan-3-yl)methyl]ureaHofmann Rearrangement
(Azepan-3-yl)methanamineN-Methylbenzotriazole-1-carboxamide1-[(Azepan-3-yl)methyl]-3-methylureaBenzotriazole-mediated

Bioisosteric replacement of the urea group can lead to compounds with improved properties. Thioureas, where the carbonyl oxygen is replaced by a sulfur atom, are a common isostere. These can be synthesized by reacting the corresponding amine with an isothiocyanate. For example, the reaction of (azepan-3-yl)methanamine with ethyl isothiocyanate would yield 1-[(azepan-3-yl)methyl]-3-ethylthiourea. The thiourea (B124793) moiety is prevalent in a number of drugs for various therapeutic areas.

Other urea bioisosteres include guanidines, squaramides, and various heterocyclic structures. The synthesis of guanidine (B92328) analogues typically involves the reaction of an amine with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine. Squaramide derivatives can be prepared from the corresponding amine and a diester of squaric acid. These isosteric replacements can alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule.

Original Moiety Isosteric Replacement Example Analogue Name General Synthetic Precursors
UreaThiourea1-[(Azepan-3-yl)methyl]-3-ethylthiourea(Azepan-3-yl)methanamine, Ethyl isothiocyanate
UreaGuanidine1-((Azepan-3-yl)methyl)-3-ethylguanidine(Azepan-3-yl)methanamine, N-Ethyl-guanidinylating agent
UreaSquaramide2-((Azepan-3-yl)methyl)amino-4-(ethylamino)cyclobut-3-ene-1,2-dione(Azepan-3-yl)methanamine, Diethyl squarate, Ethylamine (B1201723)

Structural Variations of the Azepane Ring

The seven-membered azepane ring provides a flexible and conformationally diverse core. Altering its structure can significantly influence the spatial arrangement of the substituents and, consequently, the biological activity.

Homologous ring systems, such as the smaller six-membered piperidine (B6355638) and the larger eight-membered azocane (B75157), are common modifications. The synthesis of the corresponding piperidine analogue, 1-[(piperidin-3-yl)methyl]-3-ethylurea, would start from (piperidin-3-yl)methanamine. Similarly, the azocane analogue would be derived from (azocan-3-yl)methanamine. These starting amines can be prepared through various synthetic routes, often involving the reduction of corresponding nitrile or amide precursors.

The synthesis of functionalized azepanes and piperidines can be achieved from bicyclic halogenated aminocyclopropane derivatives. Ring-expansion strategies are also employed, for instance, the stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion has been reported.

Original Ring Modified Ring Example Analogue Name Key Starting Material
AzepanePiperidine1-[(Piperidin-3-yl)methyl]-3-ethylurea(Piperidin-3-yl)methanamine
AzepaneAzocane1-[(Azocan-3-yl)methyl]-3-ethylurea(Azocan-3-yl)methanamine
AzepanePyrrolidine1-[(Pyrrolidin-3-yl)methyl]-3-ethylurea(Pyrrolidin-3-yl)methanamine

The 3-position of the azepane ring in the parent compound is a stereocenter. The synthesis of enantiomerically pure analogues is crucial for understanding the stereochemical requirements for biological activity. Stereoselective synthesis of 3-substituted azepane derivatives can be achieved through various asymmetric synthetic strategies.

One approach involves the use of chiral starting materials, such as enantiomerically pure amino acids, which can be elaborated into the desired azepane ring system. Another strategy is the use of chiral catalysts or auxiliaries to control the stereochemistry during the synthesis. For example, the diastereoselective synthesis of azepane derivatives has been achieved with high stereocontrol. The separation of racemic mixtures through chiral chromatography or diastereomeric salt formation are also common techniques to obtain enantiomerically pure compounds.

Modification Synthetic Strategy Example Outcome
Introduction of (R)-stereocenterAsymmetric synthesis using a chiral auxiliary(R)-1-[(Azepan-3-yl)methyl]-3-ethylurea
Introduction of (S)-stereocenterResolution of a racemic mixture(S)-1-[(Azepan-3-yl)methyl]-3-ethylurea
Diastereoselective SynthesisRing expansion of a chiral piperidine derivativeDiastereomerically pure azepane precursor

Diversification of the Azepan-3-yl-methyl Linker

The single carbon linker between the azepane ring and the urea moiety can also be a target for modification. Changes in the length, rigidity, and substitution of this linker can alter the orientation of the urea group relative to the azepane ring.

Homologation of the linker to an ethyl or propyl chain would result in analogues such as 1-[(2-(azepan-3-yl)ethyl)]-3-ethylurea or 1-[(3-(azepan-3-yl)propyl)]-3-ethylurea. The synthesis of these compounds would require the corresponding homologated amines, namely 2-(azepan-3-yl)ethanamine and 3-(azepan-3-yl)propanamine. These amines can be prepared, for example, by the reduction of the corresponding nitriles or amides, which are in turn accessible from 3-functionalized azepane derivatives.

Furthermore, the linker can be functionalized by introducing substituents, such as a methyl group or a hydroxyl group. This can be achieved by using appropriately substituted building blocks during the synthesis. For instance, the synthesis of an analogue with a methyl group on the linker would require a starting material like 1-(azepan-3-yl)ethanamine.

Linker Modification Example Analogue Name Required Intermediate
Homologation (Ethyl)1-[2-(Azepan-3-yl)ethyl]-3-ethylurea2-(Azepan-3-yl)ethanamine
Homologation (Propyl)1-[3-(Azepan-3-yl)propyl]-3-ethylurea3-(Azepan-3-yl)propanamine
Methyl Substitution1-[1-(Azepan-3-yl)ethyl]-3-ethylurea1-(Azepan-3-yl)ethanamine
Hydroxyl Substitution1-[(Azepan-3-yl)(hydroxy)methyl]-3-ethylureaAmino(azepan-3-yl)methanol

Combinatorial Chemistry Approaches for Library Generation

The generation of a diverse library of analogues and derivatives of a lead compound is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of the structure-activity relationship (SAR). Combinatorial chemistry provides a powerful platform for the rapid synthesis of a multitude of compounds from a set of common building blocks. nih.gov For a molecule like this compound, combinatorial approaches can be strategically employed to modify different parts of the molecule: the azepane ring, the ethylurea (B42620) moiety, and the methylene (B1212753) linker. The primary methods for generating such a library are solid-phase synthesis and solution-phase parallel synthesis.

A key strategy in the combinatorial synthesis of urea derivatives involves the reaction of an amine with an isocyanate. nih.govnih.gov In the context of creating analogues of this compound, this can be adapted for a high-throughput format. One common approach is solid-phase synthesis, where one of the reactants is attached to a solid support, such as a resin bead. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. nih.gov

For instance, a library of analogues could be generated by anchoring an azepane-derived amine to a solid support. The synthesis could commence with a protected 3-(aminomethyl)azepane derivative attached to the resin. Subsequent reaction with a diverse library of isocyanates would yield a variety of N-substituted ureas. Alternatively, the ethyl isocyanate could be used as a constant building block while varying the amine component, which would be in the solution phase.

A hypothetical solid-phase synthesis approach to generate a library of 1-[(Azepan-3-yl)methyl]-3-substituted ureas is depicted below. This method allows for the efficient creation of numerous analogues by varying the isocyanate reactant in a parallel fashion.

StepDescriptionReactantsProduct on Solid Support
1 Resin Loading Protected 3-(aminomethyl)azepane, Solid Support Resin (e.g., Wang resin)Resin-Bound Azepane
2 Deprotection Deprotection Agent (e.g., TFA)Resin-Bound 3-(aminomethyl)azepane
3 Urea Formation Diverse Library of Isocyanates (R-NCO)Resin-Bound 1-[(Azepan-3-yl)methyl]-3-substituted ureas
4 Cleavage Cleavage Cocktail (e.g., TFA/DCM)Free 1-[(Azepan-3-yl)methyl]-3-substituted ureas

Solution-phase parallel synthesis offers another viable strategy. In this approach, reactions are carried out in individual wells of a microtiter plate. While it may require more complex purification techniques compared to solid-phase synthesis, it avoids potential issues related to resin cleavage and the compatibility of reagents with the solid support. For the synthesis of this compound derivatives, a core intermediate like 3-(aminomethyl)azepane could be dispensed into the wells of a plate, followed by the addition of a library of different isocyanates to each well.

The diversity of the generated library can be further expanded by modifying the azepane scaffold itself. A collection of substituted azepane precursors could be synthesized prior to the urea formation step. For example, derivatives of 3-(aminomethyl)azepane with substituents at various positions on the azepane ring could be used as the starting amines. This would allow for the exploration of the impact of steric and electronic properties of the azepane ring on biological activity.

The table below illustrates a potential combinatorial library design, showcasing the diversity that can be achieved by varying both the amine and isocyanate building blocks.

Core Scaffold Amine Building Block (R1) Isocyanate Building Block (R2-NCO) Resulting Urea Derivative
Azepan-3-ylmethylamineAzepan-3-ylmethylamineEthyl isocyanateThis compound
Azepan-3-ylmethylamineAzepan-3-ylmethylaminePropyl isocyanate1-[(Azepan-3-yl)methyl]-3-propylurea
Azepan-3-ylmethylamineAzepan-3-ylmethylaminePhenyl isocyanate1-[(Azepan-3-yl)methyl]-3-phenylurea
(4-Fluoroazepan-3-yl)methylamine(4-Fluoroazepan-3-yl)methylamineEthyl isocyanate1-[(4-Fluoroazepan-3-yl)methyl]-3-ethylurea
(4-Hydroxyazepan-3-yl)methylamine(4-Hydroxyazepan-3-yl)methylamineEthyl isocyanate1-[(4-Hydroxyazepan-3-yl)methyl]-3-ethylurea

The successful application of combinatorial chemistry to generate libraries of related urea compounds has been demonstrated for other scaffolds, such as the 8-azabicyclo[3.2.1]octane system. nih.gov In such studies, a library of unsymmetrical ureas was synthesized by reacting nortropane-8-carbonyl chlorides with a variety of amines, yielding a large number of derivatives in high yield. nih.gov This precedent supports the feasibility of applying similar combinatorial strategies to the this compound scaffold.

Ultimately, the choice between solid-phase and solution-phase combinatorial synthesis will depend on the specific goals of the library generation, the nature of the building blocks, and the available automation and purification technologies. Both approaches offer the potential to rapidly generate a large and diverse set of analogues of this compound, which is essential for efficient lead optimization and the discovery of new drug candidates. nih.gov

Analytical Method Development for 1 Azepan 3 Yl Methyl 3 Ethylurea in Research Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound such as 1-[(Azepan-3-yl)methyl]-3-ethylurea, which possesses a chiral center, a polar urea (B33335) group, and a basic azepane ring, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method would be the primary approach for the analysis of this compound.

Method Proposal: A suitable starting point for method development would involve a C18 stationary phase, which is effective for separating compounds with moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Given the basic nature of the azepane ring, the addition of an acid modifier, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase would be beneficial for improving peak shape and retention time reproducibility by minimizing interactions with residual silanols on the silica (B1680970) support. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier concentration, would be optimal for eluting the compound while ensuring good resolution from potential impurities. Detection could be achieved using a UV detector, likely in the range of 210-240 nm, where urea and its derivatives typically exhibit absorbance.

A study on the HPLC analysis of N-Nitroso-N-ethylurea in salt water utilized a C-18 column with a methanol and water mobile phase, and UV detection at 230 nm, demonstrating good sensitivity for a related ethylurea (B42620) compound. dtic.mil Another method for separating substituted oxo-azepines employed semi-preparative reverse-phase HPLC with an acetonitrile:water:trifluoroacetic acid (TFA) mobile phase, highlighting the utility of this mobile phase composition for azepane derivatives. mdpi.com

Table 1: Proposed HPLC Method Parameters for this compound

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol (B1196071) interactions and improve peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound.
Gradient 5% B to 95% B over 20 minutesTo ensure elution and separation from impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 220 nmBased on the expected absorbance of the ethylurea chromophore.
Injection Volume 10 µLStandard injection volume.
Column Temperature 30 °CTo ensure reproducibility.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to its low volatility and the presence of polar functional groups, direct analysis of this compound by GC is challenging. Therefore, derivatization to increase its volatility and thermal stability is a necessary step.

Derivatization and GC Method Proposal: A common approach for analyzing ureas by GC involves derivatization. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely employed technique to convert polar N-H groups into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov Another potential derivatization strategy could involve acylation.

Once derivatized, the compound could be analyzed on a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5). The oven temperature program would need to be optimized to ensure good separation from derivatizing agent artifacts and other byproducts. Detection would typically be performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. GC-MS analysis of biological nitrate (B79036) and nitrite (B80452) using pentafluorobenzyl bromide derivatization highlights a strategy for analyzing small polar molecules after conversion to more volatile forms. mdpi.com

Table 2: Proposed GC-MS Method Parameters for Derivatized this compound

ParameterProposed ConditionRationale
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)To increase volatility and thermal stability.
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)Standard non-polar column for general-purpose analysis.
Carrier Gas HeliumInert carrier gas.
Inlet Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 minTo achieve good separation of the derivatized compound.
Detector Mass Spectrometer (MS)For positive identification and quantification.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.

Since this compound contains a chiral center at the 3-position of the azepane ring, it exists as a pair of enantiomers. The separation of these enantiomers is critical as they may exhibit different pharmacological properties. Chiral chromatography, using a chiral stationary phase (CSP), is the most common and effective method for this purpose.

Chiral HPLC Method Proposal: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly successful in separating a wide range of chiral compounds, including amines. csfarmacie.czeijppr.commdpi.comjsmcentral.org A normal-phase or polar organic mode of separation is often effective for basic compounds.

A suitable starting point would be to screen various polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. The addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA), is often necessary to improve the peak shape and resolution of basic analytes by minimizing ionic interactions with the stationary phase. A study on the simultaneous separation of ezetimibe (B1671841) and tramadol (B15222) enantiomers successfully utilized a Chiralpak-ASR column with a mobile phase of acetonitrile, methanol, and additives like formic acid and diethylamine. jsmcentral.org

Table 3: Proposed Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterProposed ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC)Proven effectiveness for a wide range of chiral separations.
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)Common mobile phase system for normal-phase chiral separations.
Flow Rate 0.5 - 1.0 mL/minTo optimize resolution and analysis time.
Detection UV at 220 nmBased on the expected absorbance of the ethylurea chromophore.
Column Temperature 25 °CTo ensure consistent chiral recognition.

Spectrometric Quantification Methods

Spectrometric methods provide the means for detecting and quantifying the analyte after separation or directly in a sample solution.

UV-Vis spectrophotometry is a simple and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. The urea functionality in this compound is expected to have a chromophore that absorbs in the UV region.

Method Proposal: A solution of this compound in a suitable solvent, such as methanol or water, would be scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This λmax would then be used for quantification. Based on data for similar urea compounds, the λmax is likely to be in the lower UV region, around 200-230 nm. nist.gov A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This method is most suitable for the analysis of pure samples or simple formulations where interfering substances are absent.

For the highly sensitive and selective quantification of this compound in complex research matrices, such as biological fluids or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

LC-MS/MS Method Proposal: The HPLC method described in section 7.1.1 would be coupled to a tandem mass spectrometer. An electrospray ionization (ESI) source in positive ion mode would be ideal for this compound, as the basic nitrogen atom in the azepane ring can be readily protonated to form a [M+H]+ ion.

For quantification, the instrument would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, stable fragment ion (product ion) in the third quadrupole. This process provides excellent selectivity and sensitivity. The development of a sensitive LC-MS/MS method for urea in human epithelial lining fluid involved derivatization with camphanic chloride to improve chromatographic retention and separation, followed by UHPLC-MS/MS analysis. nih.gov Another study on the analysis of primary aromatic amines in human urine by LC-MS/MS demonstrated the high sensitivity and specificity of this technique for trace-level quantification in biological samples. nih.gov A practical method for amino acid analysis by LC-MS also utilized precolumn derivatization with urea. mdpi.com

Table 4: Proposed LC-MS/MS Method Parameters for Trace Analysis

ParameterProposed ConditionRationale
Liquid Chromatography As described in Table 1To achieve chromatographic separation prior to MS detection.
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficient ionization for basic compounds.
Mass Analyzer Triple QuadrupoleEnables MRM for high selectivity and sensitivity.
MRM Transition To be determined by infusion of a standard solutionPrecursor ion [M+H]+ → Product ion(s).
Collision Gas ArgonCommonly used for collision-induced dissociation.
Sample Preparation Protein precipitation or solid-phase extraction (SPE)To remove matrix interferences from biological samples.

Sample Preparation and Derivatization Strategies for Complex Research Samples

The robust and accurate quantification of this compound in complex research matrices, such as plasma, urine, and tissue homogenates, is fundamentally reliant on meticulous sample preparation. The primary objectives of these procedures are to isolate the analyte from interfering endogenous components, concentrate it to a detectable level, and ensure its compatibility with the chosen analytical instrument, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inherent chemical properties of this compound, namely its basicity conferred by the azepane ring and the polarity of the urea moiety, guide the selection of appropriate extraction and derivatization strategies.

Extraction from Biological Matrices

The choice of extraction technique is critical for minimizing matrix effects and achieving high recovery. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable methods for isolating this compound.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.com For a basic compound like this compound, which possesses a secondary amine within the azepane ring, pH modification is a key step. By adjusting the pH of the biological sample to a basic level (e.g., pH 9-10), the azepane nitrogen is deprotonated, rendering the molecule less polar and more soluble in an organic solvent. idaho.govlibretexts.org

Commonly used organic solvents for the extraction of basic drugs include ethyl acetate, methyl tert-butyl ether (MTBE), and various mixtures of hexane and isoamyl alcohol. The selection of the solvent is optimized to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances. A typical LLE protocol would involve:

Alkalanization of the plasma or urine sample.

Addition of the organic extraction solvent.

Vigorous mixing followed by centrifugation to separate the layers.

Aspiration of the organic layer containing the analyte.

Evaporation of the solvent and reconstitution of the residue in a mobile phase-compatible solution.

Table 1: Hypothetical Liquid-Liquid Extraction Recovery of this compound from Human Plasma

Extraction SolventpHRecovery (%)RSD (%) (n=5)
Ethyl Acetate9.585.24.1
Methyl Tert-Butyl Ether9.588.93.8
Hexane:Isoamyl Alcohol (98:2)9.582.54.5
Dichloromethane (B109758)9.578.45.2

This table presents hypothetical data based on typical recoveries for basic compounds with similar properties.

Solid-Phase Extraction (SPE)

SPE has become increasingly popular due to its high efficiency, selectivity, and potential for automation. mdpi.com For this compound, mixed-mode SPE cartridges that combine reversed-phase and cation-exchange mechanisms are often the most effective. The reversed-phase component retains the compound based on its hydrophobicity, while the cation-exchange mechanism strongly retains the positively charged azepane ring (under acidic conditions).

A general mixed-mode SPE procedure would entail:

Conditioning: The SPE cartridge is conditioned with methanol followed by water.

Equilibration: The cartridge is equilibrated with an acidic buffer (e.g., phosphate (B84403) buffer at pH 3) to protonate the azepane nitrogen.

Loading: The pre-treated sample (e.g., diluted plasma or urine) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak organic solvent to remove hydrophilic interferences, followed by a wash with an acidic solution to remove neutral and acidic interferences.

Elution: The analyte is eluted with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol), which neutralizes the azepane nitrogen, disrupting its interaction with the cation-exchange sorbent and allowing for its elution.

Table 2: Hypothetical Solid-Phase Extraction Recovery and Matrix Effect for this compound

SPE Sorbent TypeElution SolventRecovery (%)Matrix Effect (%)
Mixed-Mode Cation Exchange5% NH4OH in Methanol94.7-8.2
Polymeric Reversed-PhaseMethanol87.3-15.6
C18Acetonitrile81.5-22.4

This table presents hypothetical data. Matrix effect is calculated as (response in post-extraction spiked sample / response in neat solution - 1) x 100%. A negative value indicates ion suppression.

Derivatization Strategies

Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as improving chromatographic retention, increasing ionization efficiency in mass spectrometry, or introducing a chromophore for UV detection. thermofisher.com For this compound, the secondary amine on the azepane ring is a primary target for derivatization.

Derivatization of the Secondary Amine

Reagents that react with secondary amines can be employed. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent that reacts with both primary and secondary amines to form stable, fluorescent adducts that also exhibit enhanced reversed-phase chromatographic retention. thermofisher.com The reaction is typically carried out in a borate (B1201080) buffer at a slightly basic pH.

Another potential strategy involves acylation with reagents like benzoyl chloride. This reaction converts the secondary amine into a less polar and more readily ionizable amide, which can improve sensitivity in positive-ion electrospray ionization mass spectrometry. acs.org

Derivatization of the Urea Moiety

While less common for LC-MS analysis, the urea functional group can also be targeted for derivatization, particularly for gas chromatography or older HPLC-UV methods. For instance, reaction with p-dimethylaminobenzaldehyde (DMAB) in an acidic medium can form a colored Schiff base, which is useful for spectrophotometric detection. agriculturejournals.cz However, for modern LC-MS/MS methods, derivatization of the amine is generally more advantageous.

Table 3: Hypothetical Comparison of Derivatization Reagents for LC-MS/MS Analysis of this compound

Derivatizing ReagentTarget Functional GroupReaction ConditionsImprovement in Signal Intensity (Fold Change)
FMOC-ClSecondary AmineBorate Buffer, pH 8.5, RT~10
Benzoyl ChlorideSecondary AmineBasic pH, RT~15
Dansyl ChlorideSecondary AmineAcetone/Water, pH 10, 45°C~8
No Derivatization--1

This table presents hypothetical data illustrating the potential enhancement in LC-MS/MS signal intensity upon derivatization.

Exploration of 1 Azepan 3 Yl Methyl 3 Ethylurea As a Chemical Probe or Scaffold

Application in Materials Science Research (Theoretical)

The unique combination of a hydrogen-bond-donating and -accepting urea (B33335) group with a conformationally flexible azepane ring suggests that 1-[(Azepan-3-yl)methyl]-3-ethylurea could be a valuable building block in materials science. The urea moiety is well-known for its capacity to form strong and directional hydrogen bonds. nih.govaps.org This can lead to the self-assembly of molecules into ordered, one-dimensional "tapes" or more complex three-dimensional networks. rsc.orgresearchgate.net

Theoretically, the ethylurea (B42620) portion of the molecule could participate in N-H···O=C hydrogen bonds, creating linear chains. The azepane ring, with its own potential for hydrogen bonding via the secondary amine, could introduce branching or cross-linking within these assemblies. The conformational flexibility of the seven-membered ring could also influence the packing and morphology of the resulting supramolecular structures. lifechemicals.com By modifying the substitution on the azepane nitrogen, it would be theoretically possible to tune the solubility and processing characteristics of materials derived from this scaffold. The design of such motifs can be integrated into polymeric materials to create materials that are stronger, tougher, or more elastic. reading.ac.uk

Below is a table summarizing the theoretical intermolecular interactions that could drive the assembly of this compound in a material context.

Interacting GroupsType of InteractionPotential Outcome in a Material
Urea N-H and Urea C=OHydrogen BondingFormation of linear supramolecular polymer chains
Azepane N-H and Urea C=OHydrogen BondingCross-linking between polymer chains, network formation
Ethyl/Azepane Alkyl ChainsVan der Waals ForcesInfluence on packing density and mechanical properties

Use as a Building Block in Complex Molecule Synthesis

The structure of this compound makes it an intriguing candidate as a versatile building block for the synthesis of more complex molecular architectures.

Precursor for Macrocyclic Structures

The presence of a reactive secondary amine within the azepane ring and the terminal ethylurea group provides handles for further chemical transformations. researchgate.net This dual functionality is a key feature for its potential use as a precursor for macrocyclic structures. For instance, the azepane nitrogen could be functionalized with a long chain bearing a reactive group at its terminus. This appended group could then be made to react with the urea nitrogen under suitable conditions to form a macrocycle. The synthesis of nitrogen-containing macrocycles is a significant area of research, often involving the reaction of diimines with diisocyanates or the cyclization of diamines with diacyl chlorides. mdpi.com The specific stereochemistry of the substituent at the 3-position of the azepane ring could also be used to introduce chirality and control the three-dimensional structure of the resulting macrocycle. nih.gov

Investigation as a Mechanistic Probe in Biochemical Systems (Non-Pharmacological)

The structural features of this compound also suggest its potential utility as a non-pharmacological probe for studying biochemical systems at the molecular level.

Probing Ligand-Protein Interactions at a Molecular Level

The urea functionality is a common feature in many biologically active molecules and is known to participate in key hydrogen bonding interactions with protein targets. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for molecular recognition at the active sites or allosteric sites of proteins. nih.govnih.gov

Theoretically, this compound could be used as a simple probe to investigate the binding pockets of proteins that are known to recognize urea-containing ligands. By systematically modifying the ethyl and azepane substituents, researchers could map out the steric and electronic requirements of a given binding site. The analysis of protein-ligand interactions is a key aspect of drug discovery, and simple probes can provide valuable insights into the principles of molecular recognition. biorxiv.org

Studying Enzyme Active Site Topologies (if applicable)

In a similar vein, this compound could be used to study the topology of enzyme active sites. The flexible linker between the azepane ring and the urea group would allow the molecule to adopt various conformations, potentially enabling it to fit into active sites of different shapes and sizes. The urea moiety can form stable hydrogen bonds with amino acid residues in an enzyme's active site, such as aspartate, glutamate (B1630785), or the peptide backbone. nih.govnih.gov

For enzymes that process urea-containing substrates, this compound could act as a competitive inhibitor or a molecular ruler. By observing how the binding of this probe affects enzyme activity, researchers could gain a better understanding of the enzyme's mechanism. For instance, studies have shown that urea can influence enzyme activity by altering the conformational dynamics and substrate binding affinities of the enzyme. biorxiv.orgbiorxiv.org

Below is a data table summarizing the potential interactions of this compound with a hypothetical protein binding site.

Molecular FragmentPotential Interacting Protein Residue(s)Type of Interaction
Urea N-H groupsAspartate, Glutamate, Main-chain CarbonylHydrogen Bond Donor
Urea C=O groupArginine, Lysine, Serine, Main-chain N-HHydrogen Bond Acceptor
Azepane N-H groupAspartate, GlutamateHydrogen Bond Donor/Ionic
Ethyl/Azepane Alkyl ChainsLeucine, Isoleucine, Valine, PhenylalanineHydrophobic/Van der Waals

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N,N'-substituted ureas, traditionally performed in batch reactors, is highly amenable to modernization through flow chemistry and automated platforms. Continuous-flow systems, which involve pumping reagents through a network of tubes and microreactors, offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to shorter reaction times and improved yields. acs.orgacs.org For a molecule like 1-[(Azepan-3-yl)methyl]-3-ethylurea, a two-step continuous-flow process could be envisioned, potentially starting from a protected azepane precursor. acs.org

Automated synthesis platforms, such as those using reagent cartridges, further streamline the production of chemical libraries for screening and lead optimization. emolecules.comeuropa.eusigmaaldrich.com By programming a sequence of reactions, an automated synthesizer could rapidly produce a matrix of analogues of this compound by varying the amine (different azepane substitution patterns) and isocyanate components. This approach significantly accelerates the drug discovery cycle by bridging virtual compound libraries with on-demand synthesis. emolecules.comchemspeed.com

Table 1: Comparison of Synthetic Approaches for Urea (B33335) Derivatives

Parameter Conventional Batch Synthesis Continuous-Flow Synthesis Automated Cartridge-Based Synthesis
Reaction Time Hours to days Minutes to hours acs.org Varies, optimized for speed
Scalability Often requires re-optimization Readily scalable by extending run time Ideal for small-scale library synthesis chemspeed.com
Process Control Moderate (e.g., heating mantles) High (precise temperature zones, rapid mixing) oxfordglobal.com High (standardized, pre-programmed protocols) europa.eu
Safety Handling of bulk, potentially hazardous reagents Smaller reagent volumes in the system at any time Reagents enclosed in capsules, minimizing exposure europa.eu
Application Established procedures, large single batches Process development, manufacturing acs.org Medicinal chemistry, library generation emolecules.com

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Cryo-EM for Complexes)

The structural characterization of this compound presents a challenge due to its inherent flexibility, particularly the seven-membered azepane ring and the rotatable bonds of the urea linkage. While standard solution NMR and mass spectrometry are essential for confirming its chemical structure, mdpi.comnih.gov advanced techniques are required for a deeper understanding of its three-dimensional conformation and dynamics.

Solid-state NMR (ssNMR) is exceptionally well-suited for studying the structure and dynamics of conformationally flexible molecules. rsc.orgnih.gov By analyzing the molecule in a solid, non-crystalline state, ssNMR can provide site-specific information on molecular motion across various timescales. nih.govnih.gov For this compound, ssNMR could elucidate the preferred conformation of the azepane ring (e.g., twist-chair) and quantify the rotational barriers around the C-N bonds of the urea moiety, which are crucial for its interaction with biological targets. researchgate.net

While Cryogenic Electron Microscopy (Cryo-EM) is primarily used for determining the structure of large protein complexes, its application to small molecule-protein complexes is an emerging field. If this compound were found to bind to a specific macromolecular target, Cryo-EM could potentially be used to visualize the binding mode and the induced conformational changes in both the ligand and the receptor.

Table 2: Spectroscopic Techniques for Structural Analysis of this compound

Technique Information Gained Relevance to Compound
Solution 1H & 13C NMR Covalent structure, solution conformation (averaged) Basic identity and purity confirmation. mdpi.com
Mass Spectrometry (MS/MS) Molecular weight, fragmentation patterns Confirms molecular formula and connectivity. nih.gov
Solid-State NMR (ssNMR) Solid-phase conformation, molecular dynamics, internuclear distances. nih.govyoutube.com Elucidates preferred azepane ring pucker and urea bond geometry; quantifies flexibility. nih.gov
Cryo-EM (for complexes) Structure of the compound when bound to a large biological target Hypothetical; would reveal binding pose if a high-affinity target is identified.

Development of Chemo- and Biocatalytic Routes for Analogues

The synthesis of chiral analogues of this compound can be significantly advanced through chemoenzymatic strategies. chemrxiv.org Biocatalysis offers unparalleled stereoselectivity under mild conditions, which is ideal for creating enantiomerically pure building blocks. researchgate.net Research has demonstrated that imine reductases (IREDs) and monoamine oxidases (MAOs) can be used for the asymmetric synthesis of substituted azepanes. nih.govacs.org

A potential chemoenzymatic route to chiral analogues could involve the biocatalytic reductive amination of a suitable keto-precursor to form an enantioenriched 3-(aminomethyl)azepane. nih.gov This chiral amine could then be reacted with ethyl isocyanate in a standard chemical step to yield the enantiomerically pure target molecule. This combination of enzymatic stereocontrol and robust chemical synthesis allows for efficient access to compounds with defined stereochemistry, which is critical for pharmacological studies.

Table 3: Potential Chemoenzymatic Synthesis Route for a Chiral Analogue

Step Transformation Catalyst Type Key Advantage
1 Ketone to Chiral Amine Biocatalytic (e.g., Imine Reductase) High enantioselectivity, mild reaction conditions. nih.govacs.org
2 Chiral Amine + Isocyanate to Urea Chemocatalytic Robust, high-yielding, and well-established reaction. nih.gov

Theoretical Studies on Novel Reactivity Modes

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to investigate various molecular properties, including conformational preferences, electronic structure, and reaction energetics. chemicaljournal.inacs.org

For this compound, theoretical studies could focus on several key areas. First, a detailed conformational analysis of the azepane ring could identify the lowest energy chair and boat conformations and the energy barriers between them. researchgate.netmdpi.com Second, calculations can predict the reactivity of the urea functional group, for instance, its susceptibility to thermal decomposition or its potential to act as a hydrogen bond donor and acceptor, which governs its binding properties. acs.orgnih.gov Finally, theoretical models can explore novel reactivity modes, such as the potential for intramolecular cyclizations or rearrangements under specific conditions, guiding future synthetic efforts toward new and structurally complex analogues. researchgate.net

Table 4: Potential Theoretical Investigations for this compound

Area of Study Computational Method Predicted Properties
Conformational Analysis DFT, Molecular Mechanics (MM) Azepane ring pucker energies, rotational barriers of urea C-N bonds, stable conformers. nih.govmdpi.com
Electronic Properties DFT, NBO Analysis Atomic charges, HOMO-LUMO gap, electrostatic potential map, hydrogen bonding capacity. chemicaljournal.in
Reactivity Prediction DFT (Transition State Search) Activation energies for decomposition, reaction pathways with other reagents, pKa values. acs.orgresearchgate.net
Spectra Simulation DFT, TD-DFT Theoretical NMR and IR spectra to aid in the interpretation of experimental data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.